Cas no 4602-77-1 (3,4-Dihydro-7-methoxy-6-isoquinolinol)

3,4-Dihydro-7-methoxy-6-isoquinolinol is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmacologically active compounds. Its structural framework, featuring a methoxy-substituted isoquinoline core, makes it a key building block for the development of alkaloids and other heterocyclic derivatives. The compound exhibits favorable reactivity due to the presence of both hydroxyl and methoxy functional groups, enabling selective modifications. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in medicinal chemistry and material science applications. This compound is commonly employed in research settings for the synthesis of bioactive molecules, offering a balance of reactivity and synthetic flexibility.
3,4-Dihydro-7-methoxy-6-isoquinolinol structure
4602-77-1 structure
商品名:3,4-Dihydro-7-methoxy-6-isoquinolinol
CAS番号:4602-77-1
MF:C10H11NO2
メガワット:177.2
CID:3990657
PubChem ID:136085235

3,4-Dihydro-7-methoxy-6-isoquinolinol 化学的及び物理的性質

名前と識別子

    • 6-Isoquinolinol, 3,4-dihydro-7-methoxy-
    • 7-methoxy-3,4-dihydroisoquinolin-6-ol
    • (2S,3R,11bR)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9-diol
    • 7-methoxy-3,4-dihydroisoquinolin-6-ol hydrochloride
    • 7-methoxy-3,4-dihydro-isoquinolin-6-ol
    • 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline
    • SCHEMBL1936588
    • starbld0002500
    • 7-methoxy-3,4-dihydro-2H-isoquinolin-6-one
    • MFCD24717072
    • 3,4-Dihydro-7-methoxy-6-isoquinolinol
    • 4602-77-1
    • SY393268
    • DB-394149
    • インチ: InChI=1S/C10H11NO2/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12/h4-6,12H,2-3H2,1H3
    • InChIKey: HJGMGFYESSOUMR-UHFFFAOYSA-N
    • ほほえんだ: COc1cc2c(cc1O)CCN=C2

計算された属性

  • せいみつぶんしりょう: 177.078978594g/mol
  • どういたいしつりょう: 177.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 41.8Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 356.0±42.0 °C at 760 mmHg
  • フラッシュポイント: 169.1±27.9 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

3,4-Dihydro-7-methoxy-6-isoquinolinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
D453625-500mg
3,4-Dihydro-7-methoxy-6-isoquinolinol
4602-77-1
500mg
¥4500.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D453625-5g
3,4-Dihydro-7-methoxy-6-isoquinolinol
4602-77-1
5g
¥24000.00 2023-09-15
Enamine
BBV-45485484-1.0g
4602-77-1 95%
1.0g
$0.0 2023-01-09
AN HUI ZE SHENG Technology Co., Ltd.
D453625-10g
3,4-Dihydro-7-methoxy-6-isoquinolinol
4602-77-1
10g
¥42000.00 2023-09-15
TRC
D453625-2.5g
3,4-Dihydro-7-methoxy-6-isoquinolinol
4602-77-1
2.5g
$ 1200.00 2023-09-07
AN HUI ZE SHENG Technology Co., Ltd.
D453625-1g
3,4-Dihydro-7-methoxy-6-isoquinolinol
4602-77-1
1g
¥7200.00 2023-09-15
TRC
D453625-5g
3,4-Dihydro-7-methoxy-6-isoquinolinol
4602-77-1
5g
$ 2738.00 2023-04-14
TRC
D453625-500mg
3,4-Dihydro-7-methoxy-6-isoquinolinol
4602-77-1
500mg
$ 523.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1599819-1g
7-Methoxy-3,4-dihydroisoquinolin-6-ol
4602-77-1 98%
1g
¥1400.00 2024-05-12
TRC
D453625-1g
3,4-Dihydro-7-methoxy-6-isoquinolinol
4602-77-1
1g
$ 680.00 2022-06-05

3,4-Dihydro-7-methoxy-6-isoquinolinol 関連文献

3,4-Dihydro-7-methoxy-6-isoquinolinolに関する追加情報

Introduction to 3,4-Dihydro-7-methoxy-6-isoquinolinol (CAS No. 4602-77-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 3,4-Dihydro-7-methoxy-6-isoquinolinol (CAS No. 4602-77-1) represents a significant class of heterocyclic molecules that have garnered considerable attention in the fields of chemical biology and medicinal chemistry due to its unique structural and pharmacological properties. This bicyclic aromatic system, characterized by a fused isoquinoline ring with hydroxymethyl and methoxy substituents, exhibits a broad spectrum of biological activities that make it a valuable scaffold for drug discovery and therapeutic development.

From a structural perspective, 3,4-Dihydro-7-methoxy-6-isoquinolinol belongs to the isoquinoline family, which is well-documented for its role in various biological processes. The presence of the hydroxymethyl group at the 6-position and the methoxy group at the 7-position introduces specific functionalization opportunities that can be exploited to modulate its pharmacokinetic and pharmacodynamic profiles. This compound’s ability to interact with biological targets such as enzymes and receptors has positioned it as a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3,4-Dihydro-7-methoxy-6-isoquinolinol and its biological targets. Studies have demonstrated that this molecule can exhibit inhibitory effects on various enzymes implicated in inflammatory pathways, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease. The methoxy group, in particular, has been shown to enhance binding affinity by stabilizing key hydrogen bonds with target proteins.

In addition to its enzyme-targeting capabilities, 3,4-Dihydro-7-methoxy-6-isoquinolinol has shown promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and modulating signaling pathways such as PI3K/Akt and MAPK. The isoquinoline core is known to exhibit significant cytotoxicity against various tumor types, and modifications such as hydroxylation at the 6-position can further enhance its efficacy while minimizing off-target effects.

The synthesis of 3,4-Dihydro-7-methoxy-6-isoquinolinol has been optimized through multiple synthetic routes, including cyclization reactions involving phenolic precursors and catalytic hydrogenation processes. These synthetic strategies not only ensure high yields but also allow for easy functionalization at different positions of the isoquinoline ring. This flexibility is crucial for generating derivatives with enhanced biological activity or improved pharmacokinetic properties.

One of the most compelling aspects of 3,4-Dihydro-7-methoxy-6-isoquinolinol is its potential as a lead compound for drug development. Its structural features make it an ideal candidate for structure-based drug design, where computational models are used to predict how modifications to the molecule can improve its binding affinity and selectivity. Recent publications highlight the use of virtual screening techniques to identify novel analogs of this compound that may offer superior therapeutic profiles.

The pharmacological evaluation of 3,4-Dihydro-7-methoxy-6-isoquinolinol has revealed several interesting findings regarding its mechanism of action. For instance, studies have shown that it can inhibit lipoxygenase enzymes, which are key mediators of oxidative stress in chronic inflammatory diseases. By blocking the production of pro-inflammatory lipid mediators such as leukotrienes, this compound may provide a new avenue for treating conditions like rheumatoid arthritis and asthma.

Furthermore, the antimicrobial properties of 3,4-Dihydro-7-methoxy-6-isoquinolinol have been explored in recent years. Research suggests that it can disrupt bacterial cell membranes by interfering with essential metabolic pathways. This makes it a promising candidate for developing novel antibiotics against drug-resistant bacterial strains. The unique structural features of this compound allow it to interact with bacterial enzymes in ways that conventional antibiotics do not, offering a potential solution to the growing problem of antibiotic resistance.

The role of natural product-inspired scaffolds like 3,4-Dihydro-7-methoxy-6-isoquinolinol in medicinal chemistry cannot be overstated. Many successful drugs on the market today are derived from natural products or their synthetic analogs. The isoquinoline scaffold is no exception, with numerous examples demonstrating its therapeutic potential across a wide range of diseases. By leveraging natural product-inspired designs, chemists can accelerate the discovery process while minimizing risks associated with de novo drug design.

Future directions in the study of 3,4-Dihydro-7-methoxy-6-isoquinolinol include exploring its potential in combination therapies alongside other bioactive compounds. Combination therapy has been shown to be more effective than single-agent treatment in many clinical scenarios by targeting multiple pathways simultaneously or by reducing resistance development. Additionally, investigating the compound’s effects in preclinical models will provide further insights into its therapeutic potential before human trials are initiated.

In conclusion,3,4-Dihydro-7-methoxy--isoquinolinol (CAS No. 4602--77--1) is a versatile heterocyclic molecule with significant promise in chemical biology and medicinal chemistry Its unique structural features make it an ideal candidate for further investigation into various therapeutic applications including anti-inflammatory agents anticancer drugs antimicrobial agentsand more As research continues this compound will likely play an increasingly important role in developing next-generation therapeutics that address unmet medical needs worldwide

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